molecular formula C9H13NO2 B14346742 2-(3-Methylpyridin-4-yl)propane-1,3-diol CAS No. 98009-89-3

2-(3-Methylpyridin-4-yl)propane-1,3-diol

Cat. No.: B14346742
CAS No.: 98009-89-3
M. Wt: 167.20 g/mol
InChI Key: LYNHOCCNQMILAR-UHFFFAOYSA-N
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Description

2-(3-Methylpyridin-4-yl)propane-1,3-diol is an organic compound with the molecular formula C9H13NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 3-position and a propane-1,3-diol moiety at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpyridin-4-yl)propane-1,3-diol typically involves the reaction of 3-methylpyridine with appropriate reagents to introduce the propane-1,3-diol group. One common method is the alkylation of 3-methylpyridine with a suitable diol precursor under basic conditions. The reaction can be carried out using sodium hydride (NaH) as a base and a diol such as 1,3-dibromopropane as the alkylating agent. The reaction is typically performed in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpyridin-4-yl)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

2-(3-Methylpyridin-4-yl)propane-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methylpyridin-4-yl)propane-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methylpyridin-4-yl)propan-1-ol: A similar compound with a hydroxyl group instead of a diol moiety.

    2-Methyl-1,3-propanediol: A compound with a similar diol structure but without the pyridine ring.

    2,2-Dimethyl-1-pyridin-4-yl-propane-1,3-diol: A compound with additional methyl groups on the propane-1,3-diol moiety.

Uniqueness

2-(3-Methylpyridin-4-yl)propane-1,3-diol is unique due to the presence of both a pyridine ring and a propane-1,3-diol moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

98009-89-3

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-(3-methylpyridin-4-yl)propane-1,3-diol

InChI

InChI=1S/C9H13NO2/c1-7-4-10-3-2-9(7)8(5-11)6-12/h2-4,8,11-12H,5-6H2,1H3

InChI Key

LYNHOCCNQMILAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C(CO)CO

Origin of Product

United States

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